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Compound of Interest

Compound Name:
2-[(Cyclopentylmethyl)

(methyl)amino]acetohydrazide

CAS No.: 1410412-71-3

Cat. No.: B1468966

Get Quote

Executive Summary
The amino acetohydrazide scaffold represents a privileged structure in medicinal chemistry,

characterized by the core motif

.[1] This pharmacophore serves as a versatile ligand capable of bidentate chelation, hydrogen
bonding, and electrostatic interaction with diverse biological targets. Its derivatives, particularly
hydrazones (Schiff bases), exhibit potent biological activities ranging from antimicrobial efficacy
via DNA gyrase inhibition to anticancer properties through EGFR kinase modulation.

This guide provides a rigorous technical analysis of the amino acetohydrazide pharmacophore,

detailing its chemical architecture, synthetic pathways, molecular mechanisms of action, and

structure-activity relationships (SAR).

Part 1: Chemical Architecture & Pharmacophore
Analysis[1]
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The biological utility of the amino acetohydrazide moiety stems from its unique electronic and

structural features:

Hydrogen Bonding Donor/Acceptor: The hydrazide motif (

) contains both a carbonyl oxygen (acceptor) and amino protons (donors), facilitating high-
affinity binding to enzyme active sites (e.g., Asp831 in EGFR).

Metal Chelation: The carbonyl oxygen and the terminal amino nitrogen can form stable 5-

membered chelate rings with transition metal ions (e.g.,

in urease,

), enhancing hydrolytic stability and biological half-life.

Tautomerism: In solution, the hydrazide group exists in equilibrium between the amido (keto)

and iminol (enol) forms.[2] The enol form is often the active species in metal complexation.

Core Structure
The general structure is defined as:

(Where

= Aryl/Alkyl,

= Amino acid side chain,

= Aryl/Heteroaryl for hydrazones)[1]

Part 2: Synthetic Protocols
Two primary methodologies are employed for synthesizing amino acetohydrazide derivatives.

Method A: The Ester Hydrazinolysis Route (Standard)
This method is preferred for scalability and cost-effectiveness.[1]

Esterification: React the parent amino acid or phenylacetic acid derivative with

methanol/ethanol in the presence of
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or

to yield the methyl/ethyl ester.

Hydrazinolysis: Reflux the ester with excess hydrazine hydrate (

) in ethanol.

Critical Step: Monitor by TLC.[1] Disappearance of the ester spot and appearance of a

polar hydrazide spot indicates completion.

Condensation (Schiff Base Formation): React the hydrazide with an appropriate

aldehyde/ketone in ethanol with a catalytic amount of glacial acetic acid to form the

hydrazone.

Method B: Peptide Coupling (High Precision)
Used when the starting material is sensitive or sterically hindered.

Activation: Dissolve N-protected amino acid (e.g., Boc-Val-OH) in DMF. Add coupling

reagents HATU or EDC/HOBt and a base (DIPEA).

Coupling: Add the hydrazine or hydrazide derivative. Stir at

.

Deprotection: Remove the Boc/Fmoc group to reveal the free amine if required.

Visualization: Synthetic Workflow
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Caption: Step-wise synthesis of amino acetohydrazide hydrazones via the ester route.

Part 3: Biological Mechanisms & Activity[1]
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Anticancer Activity: EGFR Kinase Inhibition
Amino acetohydrazides, particularly those derivatized with quinoline or thiazole moieties,

function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Mechanism: The pharmacophore occupies the ATP-binding pocket of the kinase domain.[1]

Key Molecular Interactions (Docking Evidence):

Met769: The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA).

Asp831: The hydrazide

acts as a Hydrogen Bond Donor (HBD) to the carboxylate side chain of Asp831.

Hydrophobic Pocket: The aromatic rings (phenyl/heteroaryl) engage in

stacking or Van der Waals interactions with Val726 and Leu844.[1]

Antimicrobial Activity: DNA Gyrase B Inhibition
The scaffold exhibits bactericidal activity against S. aureus and E. coli by targeting the ATPase

domain of DNA Gyrase B (GyrB).

Mechanism: Inhibition of ATP hydrolysis prevents the introduction of negative supercoils into

DNA, halting replication.

Key Residues:

Asn46: Critical H-bond formation with the hydrazide core.[1]

Val71 & Ile78: Hydrophobic stabilization of the

-substituted phenyl ring.[1]

Urease Inhibition
Acetohydrazides are potent urease inhibitors, relevant for treating Helicobacter pylori

infections.
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Mechanism: The hydrazide moiety chelates the bi-nickel (

) center in the active site, preventing urea hydrolysis.

Visualization: EGFR Inhibition Pathway[1][3]
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Caption: Mechanism of EGFR inhibition by amino acetohydrazides leading to apoptosis.[1]

Part 4: Structure-Activity Relationship (SAR)[1]
The biological potency of the amino acetohydrazide scaffold is highly sensitive to substitution

patterns.
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Structural Region Modification Effect on Activity

Hydrazide Linker

Essential for H-bonding.[1]

Methylation of Nitrogen

reduces activity (loss of H-

donor).[1]

Phenyl Ring (

)

Electron-Withdrawing Groups

(Cl, F,

)

Increases

antimicrobial/anticancer

potency (enhanced lipophilicity

& binding affinity).

Phenyl Ring (

)

Electron-Donating Groups (

,

)

Generally decreases potency,

though

can improve solubility.

Azomethine Carbon

Presence of a 2-hydroxyphenyl

group (Salicylaldehyde

derivative) enhances metal

chelation and urease inhibition.

[1]

Stereochemistry
vs

Isomer

The

-isomer is typically the

thermodynamically stable and

biologically active form.[1]

Part 5: Experimental Protocol (Self-Validating)
Protocol: Synthesis of 2-(Phenylamino)acetohydrazide
Objective: Synthesize the core pharmacophore from ethyl chloroacetate and aniline.[1]

Reagents: Aniline (10 mmol), Ethyl chloroacetate (10 mmol), Potassium Carbonate (

, 20 mmol), Hydrazine hydrate (99%, 50 mmol), Ethanol (Abs.).

Procedure:
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N-Alkylation:

Mix aniline and ethyl chloroacetate in ethanol (30 mL) with

.

Reflux for 6-8 hours.[1]

Validation: TLC (Hexane:Ethyl Acetate 7:3) should show a new spot (

) and disappearance of aniline.

Filter salts, evaporate solvent to get Ethyl 2-(phenylamino)acetate.

Hydrazinolysis:

Dissolve the ester intermediate in ethanol (20 mL).

Add hydrazine hydrate (5 eq) dropwise.

Reflux for 4-6 hours.[1]

Validation: On cooling, a solid precipitate should form. If not, concentrate to half volume

and cool to

.

Purification:

Filter the solid, wash with cold water (removes excess hydrazine), and recrystallize from

ethanol.

Characterization: IR spectrum should show doublet peaks at

(

) and a carbonyl peak at

.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1468966/docs#biological-activity-of-amino-
acetohydrazide-pharmacophores-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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